molecular formula C10H11N3O2 B13148137 2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B13148137
M. Wt: 205.21 g/mol
InChI Key: RZFXUYRDCLLLDS-UHFFFAOYSA-N
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Description

2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is an organic compound that belongs to the imidazopyridine family. This compound features a fused imidazole and pyridine ring system, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the formation of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the hydrogenation of the imidazole and pyridine rings . Another approach includes the use of catalysts to facilitate the formation of the imidazopyridine skeleton .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA in the central nervous system. It also inhibits proton pumps and aromatase enzymes, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific structural configuration, which imparts distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-propyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-7-12-8-6(10(14)15)4-5-11-9(8)13-7/h4-5H,2-3H2,1H3,(H,14,15)(H,11,12,13)

InChI Key

RZFXUYRDCLLLDS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=NC=CC(=C2N1)C(=O)O

Origin of Product

United States

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